molecular formula C11H9BrN2O3 B1491525 Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate CAS No. 2098142-63-1

Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate

Cat. No.: B1491525
CAS No.: 2098142-63-1
M. Wt: 297.1 g/mol
InChI Key: VXKURARSWKMFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its bromofuran moiety and pyrimidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate typically involves the following steps:

  • Furan Derivative Synthesis: The starting material, 5-bromofuran-2-carboxylic acid, is synthesized through bromination of furan.

  • Pyrimidine Formation: The furan derivative is then reacted with appropriate reagents to form the pyrimidine ring.

  • Esterification: The resulting pyrimidine carboxylic acid is esterified with ethanol to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at the bromine or other positions on the ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions, with conditions varying based on the specific reagents used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.

Scientific Research Applications

Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is utilized in the production of materials and chemicals for industrial purposes.

Mechanism of Action

The mechanism by which Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromofuran moiety and pyrimidine ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other bromofuran derivatives, pyrimidine carboxylates, and related heterocyclic compounds.

  • Uniqueness: The specific arrangement of the bromofuran and pyrimidine rings in this compound distinguishes it from other compounds, contributing to its unique chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-16-11(15)8-5-7(13-6-14-8)9-3-4-10(12)17-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKURARSWKMFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate
Reactant of Route 2
Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.